molecular formula C17H26N4O B1214569 Emedastine CAS No. 87233-61-2

Emedastine

Cat. No.: B1214569
CAS No.: 87233-61-2
M. Wt: 302.4 g/mol
InChI Key: KBUZBQVCBVDWKX-UHFFFAOYSA-N
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Description

Emedastine is a second-generation antihistamine primarily used in ophthalmic solutions to alleviate symptoms of allergic conjunctivitis. It functions as a selective histamine H1 receptor antagonist, blocking the action of histamine, which causes allergic symptoms .

Safety and Hazards

Emedastine is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . There are no adequate data from the use of this compound in pregnant women .

Future Directions

Emedastine is used to treat eye irritation due to allergies . The this compound patch was developed in Japan as the first transdermal drug delivery system of this compound difumarate for allergic rhinitis .

Biochemical Analysis

Biochemical Properties

Emedastine plays a crucial role in biochemical reactions by selectively binding to histamine H1 receptors. This binding inhibits the action of histamine, a compound involved in allergic responses. This compound’s affinity for the H1 receptor is significantly higher compared to other histamine receptors, demonstrating a 10,000-fold selectivity . This selective binding prevents histamine from exerting its effects, thereby reducing symptoms such as itching, redness, and swelling.

Cellular Effects

This compound influences various cellular processes, particularly in the conjunctiva. It inhibits histamine-stimulated vascular permeability in a concentration-dependent manner, reducing the leakage of fluids into tissues and thereby alleviating allergic symptoms . This compound does not significantly affect adrenergic, dopaminergic, or serotonin receptors, ensuring its action is primarily focused on histamine H1 receptors .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to histamine H1 receptors, preventing histamine from activating these receptors. This inhibition reduces the downstream signaling pathways that lead to allergic symptoms. This compound’s selective binding to H1 receptors ensures that it effectively blocks histamine’s action without significantly affecting other receptor types .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to be stable over time. The compound maintains its efficacy in reducing allergic symptoms for up to six weeks of continuous use . Long-term studies beyond this period are limited. This compound’s stability and degradation in laboratory conditions have not shown significant variations, ensuring consistent therapeutic effects during the study period .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At therapeutic doses, this compound effectively reduces allergic symptoms without significant adverse effects. At higher doses, some adverse effects such as headache, eye discomfort, and blurred vision have been observed . These effects highlight the importance of adhering to recommended dosages to avoid toxicity.

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes biotransformation to produce two primary metabolites: 5-hydroxythis compound and 6-hydroxythis compound . These metabolites are excreted in the urine as both free and conjugated forms. Minor metabolites include the 5’-oxoanalogs of 5-hydroxythis compound and 6-hydroxythis compound and the N-oxide .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through passive diffusion. It is administered topically as eye drops, ensuring localized action in the conjunctiva. The compound’s distribution is limited to the ocular tissues, minimizing systemic exposure and reducing the risk of systemic side effects .

Subcellular Localization

This compound’s subcellular localization is primarily within the conjunctival tissues, where it exerts its antihistamine effects. The compound does not significantly accumulate in other cellular compartments, ensuring its action is confined to the target tissues. This localization is facilitated by the topical administration of this compound as eye drops .

Preparation Methods

Synthetic Routes and Reaction Conditions: Emedastine difumarate can be synthesized through a series of chemical reactions involving the formation of benzimidazole derivatives. The preparation method involves mixing this compound difumarate with carbopol resin, povidone K30, and cyclodextrine. The mixture is then processed through wet-process pelletizing and tabletting technology to form sustained-release tablets .

Industrial Production Methods: The industrial production of this compound difumarate involves similar steps but on a larger scale. The raw materials are mixed, dissolved in ethanol, and processed into granules, which are then dried and tabletted. This method ensures high release stability and smooth surfaces of the tablets .

Chemical Reactions Analysis

Comparison with Similar Compounds

  • Cetirizine
  • Loratadine
  • Fexofenadine

Comparison: Emedastine is unique in its high selectivity for histamine H1 receptors, which reduces the likelihood of side effects associated with other receptors. Unlike cetirizine and loratadine, which are also second-generation antihistamines, this compound is primarily used in ophthalmic solutions for allergic conjunctivitis . Its minimal sedative effects and high efficacy in treating eye allergies make it a preferred choice for topical applications .

Properties

IUPAC Name

1-(2-ethoxyethyl)-2-(4-methyl-1,4-diazepan-1-yl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O/c1-3-22-14-13-21-16-8-5-4-7-15(16)18-17(21)20-10-6-9-19(2)11-12-20/h4-5,7-8H,3,6,9-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUZBQVCBVDWKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

87233-62-3 (difumarate), 690625-90-2 (monofumarate salt/solvate)
Record name Emedastine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087233612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7048243
Record name Emedastine
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Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Emedastine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015216
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble (difumarate formulation), 1.44e+00 g/L
Record name Emedastine
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Record name Emedastine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015216
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Emedastine is a relatively selective, histamine H1 antagonist. In vitro examinations of emedastine's affinity for histamine receptors demonstrate relative selectivity for the H1 histamine receptor. In vivo studies have shown concentration-dependent inhibition of histamine-stimulated vascular permeability in the conjunctiva following topical ocular administration. Emedastine appears exert negligible effects on adrenergic, dopaminergic and serotonin receptors.
Record name Emedastine
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URL https://www.drugbank.ca/drugs/DB01084
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CAS No.

87233-61-2
Record name Emedastine
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URL https://commonchemistry.cas.org/detail?cas_rn=87233-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Emedastine [INN:BAN]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087233612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emedastine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01084
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Emedastine
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Record name EMEDASTINE
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Record name Emedastine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015216
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Combine 2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole (22.3 g, 99.4 mmol), 1-methyl[1,4]diazepane (19 mL, 152.8 mmol), and triethylamine (75 mL). Heat to 70° C. After 18 hours, add 1-methyl[1,4]diazepane (10 mL) and continue to heat at reflux. After 96 hours, cool to ambient temperature and partition the reaction mixture between water and ethyl acetate. Separate the layers and extract the organic layer with a saturated aqueous sodium bicarbonate solution and then brine. Dry the organic layer over MgSO4, filter, and evaporate in vacuo to give a residue. Chromatograph the residue on silica gel eluting sequentially with 50% ethyl acetate/hexane and then 10% methanol/dichloromethane to give 1-methyl-4-(1-(2-ethoxyethyl)-1H-benzimidazol-2-yl)[1,4]diazepane: Rf=0.52 (silica gel, dichloromethane/methanol/concentrated aqueous ammonia, 90/10/0.1).
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
methanol dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

In the same manner as described in Example 1 using 2-chloro-1-[2-(ethoxy)ethyl]benzimidazole (3.00 g), N-methylhomopiperazine (3.10 g) and fumaric acid (2.63 g), ther are obtained crude crystals, which are recrystallized from ethyl acetate-ethanol to give 1-[2-(ethoxy)ethyl]-2-(4-methyl-1-homopiperazinyl)benzimidazole.difumarate (3.78 g) as colorless needles, m.p. 141°-143° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
2.63 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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